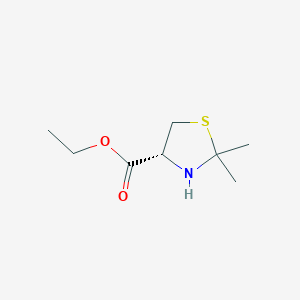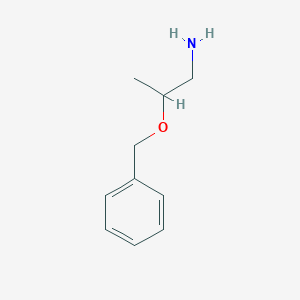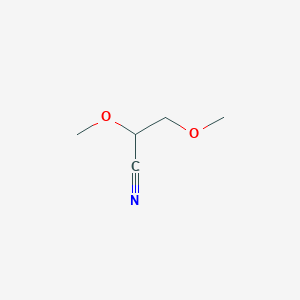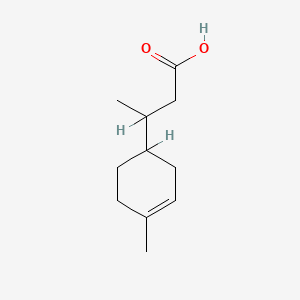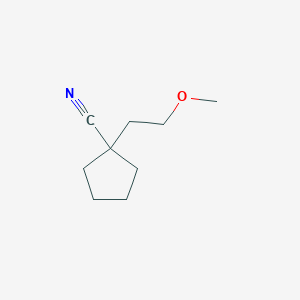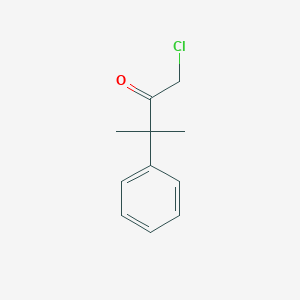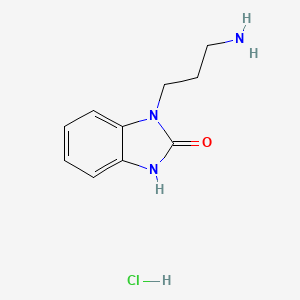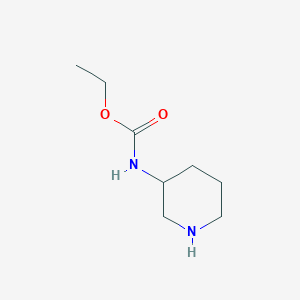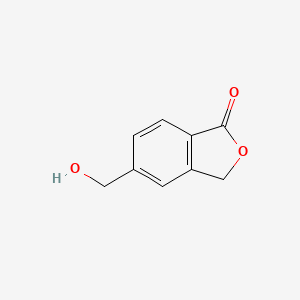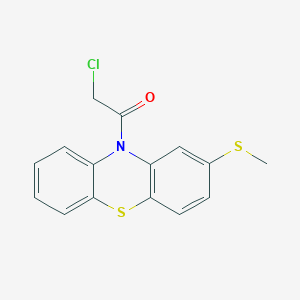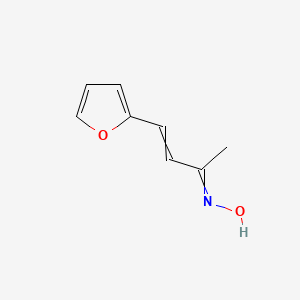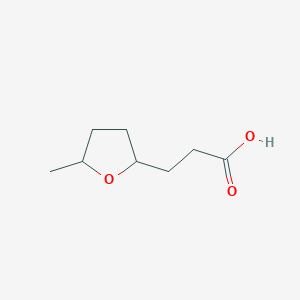
3-(5-Methyloxolan-2-yl)propanoic acid
Vue d'ensemble
Description
3-(5-Methyloxolan-2-yl)propanoic acid, commonly known as MOPA, is a cyclic amino acid derivative. It has a molecular formula of C8H14O3 and a molecular weight of 158.19 g/mol . It has gained significant attention from researchers due to its unique chemical and biochemical properties.
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered oxolane ring attached to a propanoic acid group . The exact structure and properties of this compound can be further confirmed using techniques such as UV-Vis, ATR-IR, and heteronuclear NMR spectroscopy, as well as density function theory (DFT) calculations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 158.19 g/mol . Further properties such as solubility, melting point, and boiling point may need to be determined experimentally.Mécanisme D'action
The mechanism of action of MOPA is not well understood, but it is believed to act as a chiral auxiliary or a chiral ligand in various reactions. MOPA can also act as a nucleophile in certain reactions, such as in the synthesis of β-lactams.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of MOPA. However, it has been reported to have low toxicity and is not expected to have any adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using MOPA in lab experiments include its high enantioselectivity, ease of synthesis, and versatility. However, the limitations of using MOPA include its high cost and limited availability.
Orientations Futures
There are several future directions for the research on MOPA. One of the directions is to develop new synthetic methods for MOPA that are more efficient and cost-effective. Another direction is to explore the potential applications of MOPA in the synthesis of new drugs and natural products. Furthermore, the mechanism of action of MOPA needs to be further studied to understand its role in various reactions.
Applications De Recherche Scientifique
MOPA has various scientific research applications, such as in the synthesis of drugs, natural products, and bioactive molecules. It has been used as a chiral building block in the synthesis of anticancer drugs, antiviral agents, and antibiotics. MOPA has also been used in the synthesis of natural products, such as the antifungal agent (-)-aspergillic acid and the antitumor agent (-)-discodermolide. In addition, MOPA has been used as a ligand in the synthesis of organometallic complexes for catalytic reactions.
Propriétés
IUPAC Name |
3-(5-methyloxolan-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-6-2-3-7(11-6)4-5-8(9)10/h6-7H,2-5H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNKEQXXSTZBPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(O1)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



